Anti-Proliferative Activity in HMEC-1 Endothelial Cells vs. HeLa Cancer Cells: Class-Level Data from a Close Structural Analog
The closest structurally annotated analog for which quantitative cell-based data are publicly available—N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine (thiophene-3-carbonyl regioisomer)—has been reported with IC₅₀ values of 9.6 ± 0.7 µM against HMEC-1 endothelial cells and 41 ± 3 µM against HeLa cervical carcinoma cells . This ~4.3-fold selectivity window for endothelial over cancer cells constitutes the best-available class-level reference point for the target compound. Because the target compound differs solely in the thiophene attachment position (2-carbonyl vs. 3-carbonyl), its anti-proliferative profile is expected to fall within the same micromolar potency band, but the absolute IC₅₀ and selectivity ratio may shift in either direction depending on how the 2-carbonyl orientation affects target binding .
| Evidence Dimension | Anti-proliferative IC₅₀ (µM) |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 2034502-51-5 |
| Comparator Or Baseline | N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine: HMEC-1 IC₅₀ = 9.6 ± 0.7 µM; HeLa IC₅₀ = 41 ± 3 µM |
| Quantified Difference | ~4.3-fold selectivity (HMEC-1 vs HeLa) for the comparator; target compound difference vs comparator unknown |
| Conditions | In vitro proliferation assay; HMEC-1 (human microvascular endothelial) and HeLa (cervical carcinoma) cell lines; incubation conditions not specified in available secondary source |
Why This Matters
This establishes a class-level potency benchmark (~10–40 µM range) and an endothelial-versus-cancer selectivity signature that the target compound's 2-carbonyl regioisomerism may modulate, informing selection for angiogenesis or oncology screening cascades.
